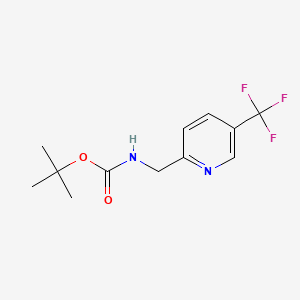

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine” is a chemical compound that falls under the category of boronic acids and their esters . These compounds are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, which includes “2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Chemical Reactions Analysis

In the context of chemical reactions, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .

科学的研究の応用

Intermediary in Pharmaceutical Synthesis : The compound 5-amino-2-(trifluoromethyl)pyridine, closely related to 2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine, is used as an intermediate in the synthesis of pharmaceutical products (Tao, Shi, Han, Jian, & Li, 2022).

Synthetic Methods and Applications : Studies have summarized various synthetic methods for related compounds like 2-chloro-5-trifluoromethyl pyridine, which is used in pharmaceuticals, agrochemicals, biochemicals, particularly in herbicides (Zheng-xiong, 2004).

In Luminescent Silver(I) Complexes : The compound 2-(aminomethyl)pyridine, a structurally similar compound, reacts with silver(I) salts to produce various structural motifs with applications in luminescence studies (Feazell, Carson, & Klausmeyer, 2005).

Synthesis of Trifluoromethyl-containing Compounds : It is used in reactions to produce mixtures of diastereomeric compounds with high diastereoselectivity, important in various chemical syntheses (Ohkura, Berbasov, & Soloshonok, 2003).

Oxyfunctionalization in Chemical Industry : Derivatives of pyridine, which include compounds like 2-(aminomethyl)pyridine, are used as intermediates in chemical industries for synthesizing biologically active substances or building blocks for polymers with unique physical properties (Stankevičiūtė, Vaitekūnas, Petkevičius, Gasparavičiūtė, Tauraitė, & Meškys, 2016).

In Rhenium(I) Triscarbonyl Complexes for CO2 Binding : The compound 2-aminomethyl-pyridine has been used in creating rhenium(I) triscarbonyl complexes that enable CO2 binding, indicating potential environmental applications (Stichauer, Helmers, Bremer, Rohdenburg, Wark, Lork, & Vogt, 2017).

In Antimalarial Drug Development : Similar compounds like 2-aminomethylphenols, with trifluoromethyl-substituted pyridine analogues, have been developed for malaria treatment and prevention (Chavchich, Birrell, Ager, Mackenzie, Heffernan, Schiehser, Jacobus, Shanks, Jacobus, & Edstein, 2016).

Synthesis of 2-Pyridyl Ketone Library : It's used in methods for synthesizing 2-pyridyl ketones, essential in producing bioactive molecules, natural products, and asymmetric catalysis ligands (Sun, Li, Liang, Shan, Shen, Cheng, Ma, & Ye, 2020).

Safety and Hazards

Boronic acids and their esters, including “2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine”, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

将来の方向性

特性

IUPAC Name |

tert-butyl N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBRLCPKYUNNEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856624 |

Source

|

| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Boc-aminomethyl)-5-(trifluoromethyl)pyridine | |

CAS RN |

1216276-20-8 |

Source

|

| Record name | tert-Butyl {[5-(trifluoromethyl)pyridin-2-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B581802.png)

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)